![molecular formula C15H12N2O3S2 B258647 methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzimidazole family and has been shown to have various biological effects, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is not fully understood. However, several studies have suggested that it exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide. One of the areas of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
Métodos De Síntesis
The synthesis of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been described in various research papers. One of the commonly used methods involves the reaction of 2-(2-aminophenyl)benzimidazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine and then reacting the resulting intermediate with sodium sulfide in the presence of methyl iodide. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has also been reported to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has been shown to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.
Propiedades
Nombre del producto |
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide |
|---|---|
Fórmula molecular |
C15H12N2O3S2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N2O3S2/c1-21-15-16-9-7-11-12(20-5-4-19-11)8-10(9)17(15)14(18)13-3-2-6-22-13/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
FIKCQZXTHWKELW-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
SMILES canónico |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
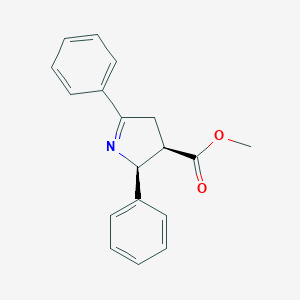
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
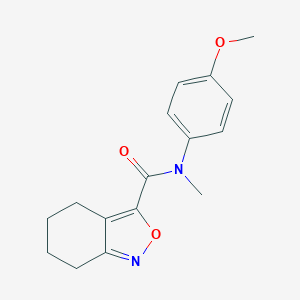
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
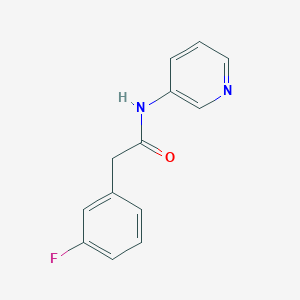
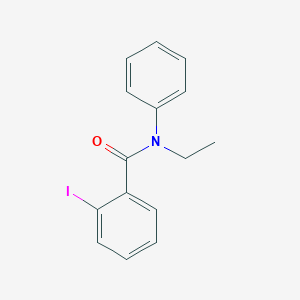
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
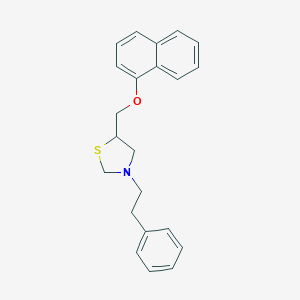
![1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
![15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
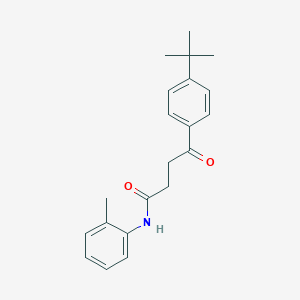
![N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)